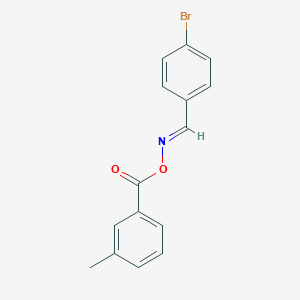![molecular formula C23H22N4O5S B324349 N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE](/img/structure/B324349.png)
N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE: is a complex organic compound with a molecular formula of C23H22N4O5S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides.
Hydrazinylation: The hydrazinyl group is incorporated through reactions involving hydrazine derivatives.
Coupling Reactions: The final coupling of the intermediate compounds to form the target molecule is achieved through amide bond formation under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl or carbonyl groups, leading to the formation of corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}-3-methylbenzamide
- N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}-2-methoxybenzamide
Uniqueness
N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C23H22N4O5S |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
N-[4-[[(4-acetamidophenyl)sulfonylamino]carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H22N4O5S/c1-15-5-3-4-6-21(15)23(30)25-19-9-7-17(8-10-19)22(29)26-27-33(31,32)20-13-11-18(12-14-20)24-16(2)28/h3-14,27H,1-2H3,(H,24,28)(H,25,30)(H,26,29) |
InChI-Schlüssel |
YVXLLKWFGLYIEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-3-hydroxy-4-[(2,4,6-trimethylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B324266.png)

![N-(4-{[(4-acetylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B324269.png)




![N'-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B324285.png)
![2-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]isoindole-1,3-dione](/img/structure/B324286.png)
![2-nitro-N'-[3-phenyl-1-(2-phenylvinyl)-2-propenylidene]benzohydrazide](/img/structure/B324287.png)
![N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B324289.png)



